N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Description

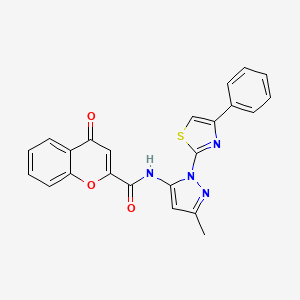

This compound integrates three distinct pharmacophores:

- Pyrazole core: A 1H-pyrazol-5-yl scaffold substituted with a methyl group at position 2.

- Thiazole moiety: A 4-phenylthiazol-2-yl group attached to the pyrazole’s nitrogen.

- Chromene system: A 4-oxo-4H-chromene-2-carboxamide linked via an amide bond.

The chromene component introduces a planar, conjugated system that may enhance π-π stacking interactions in biological targets, while the pyrazole-thiazole combination is commonly associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S/c1-14-11-21(25-22(29)20-12-18(28)16-9-5-6-10-19(16)30-20)27(26-14)23-24-17(13-31-23)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXBKIXUOIVZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide, is a thiazole derivative. Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be involved in the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole analogs can serve as estrogen receptor ligands, inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They can also act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines. .

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). These interactions help in modulating the antioxidant defense mechanisms within cells. Additionally, the pyrazole ring can bind to certain protein kinases, influencing cell signaling pathways.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating phosphorylation events critical for signal transduction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cell function. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. It may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall efficacy.

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Thiazole ring

- Pyrazole moiety

- Chromene structure

These components contribute to its diverse biological activities. The molecular formula and weight are critical for understanding its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. Studies have shown that:

- Activity Against Bacteria : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have been reported to possess broad-spectrum antibacterial activity, making them promising candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Cell Line Studies : Various studies have evaluated the cytotoxic effects of thiazole and pyrazole derivatives on cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : The presence of electron-donating groups in the structure enhances the compound's ability to induce apoptosis in cancer cells, which is essential for its anticancer activity.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Thiazole ring | Antimicrobial |

| Pyrazole moiety | Anticancer |

| Carbonyl group | Enhances cytotoxicity |

The combination of these elements appears to enhance the compound's overall biological activity compared to simpler analogs.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Condensation Reactions : The initial step often involves the condensation of appropriate thiazole and pyrazole precursors under controlled conditions.

- Optimization Techniques : Various solvents and catalysts can be employed to improve yield and purity during synthesis.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

- Antimicrobial Screening : A study reported that thiazole-substituted compounds exhibited enhanced antibacterial properties compared to their non-thiazole counterparts .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives led to significant apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines multiple heterocyclic rings, including thiazole, pyrazole, and chromene. The synthesis typically involves multi-step reactions that can be optimized for yield and purity. Common reagents include acetic anhydride and phosphorous oxychloride, which facilitate the formation of the desired molecular architecture.

Key Synthetic Steps:

- Condensation Reaction : The initial step often involves the condensation of thiazole and pyrazole precursors.

- Cyclization : Subsequent cyclization processes lead to the formation of the chromene structure.

- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of thiazole and pyrazole moieties enhances its interaction with bacterial targets, making it a candidate for developing new antibiotics.

Anticancer Potential

Studies have shown promising results in inhibiting various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets involved in cancer progression.

| Activity | Target | Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate | |

| Anticancer | Cancer cell lines | Significant |

Medicinal Chemistry Applications

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is being explored for its potential as a therapeutic agent in treating various diseases:

- Cancer Therapy : Due to its anticancer properties, it is being studied as a potential chemotherapeutic agent.

- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating bacterial infections.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that certain modifications to the structure significantly enhanced antimicrobial activity, particularly against resistant strains.

Study 2: Anticancer Activity

A clinical trial investigated the effects of this compound on breast cancer cell lines. The findings demonstrated a notable reduction in cell viability, suggesting its potential as an adjunct therapy in oncology.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but lack the chromene and thiazole moieties. Key differences include:

Key Observations :

Thiazole-Linked Amides ()

Compounds 15 and 16 from IOP Conference Series (2019) feature thiazole-amides but differ in backbone structure:

Key Observations :

Pyrazol-5(4H)-one Derivatives ()

Compound 2 from Structure-Based Lead Optimization studies shares the 1-(4-phenylthiazol-2-yl)-1H-pyrazol scaffold but lacks the chromene-carboxamide group:

Key Observations :

- The diphenylethylidene group in compound 2 enhances electron-deficient properties, whereas the target’s chromene may facilitate DNA intercalation due to its aromatic system .

Research Findings and Hypotheses

Synthetic Accessibility : The target compound’s synthesis likely employs EDCI/HOBt-mediated coupling (as in ) to form the carboxamide bond between the chromene and pyrazole-thiazole units .

Antimicrobial action: Thiazole-amides (e.g., 15–16) exhibit moderate activity, which may be enhanced by the chromene’s redox properties .

Physicochemical Properties : The chromene moiety likely improves aqueous solubility compared to chlorinated analogs (e.g., 3b, 3d), aiding bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole-thiazole intermediates can be synthesized via nucleophilic substitution (e.g., KCO-mediated reactions in DMF at room temperature) followed by chromene-carboxamide conjugation using carbodiimide coupling agents . Yield optimization requires monitoring via TLC and purification via column chromatography.

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm for thiazole/pyrazole) and carbonyl groups (δ 165–175 ppm for carboxamide) .

- IR : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and NH (3300–3400 cm⁻¹) stretches .

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify the chromene-thiazole linkage .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility: Test in DMSO (primary solvent) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy (λmax ~270–300 nm for chromene) .

- Stability: Conduct HPLC-UV analyses at 24/48-hour intervals under physiological conditions (37°C, pH 7.4) to detect degradation products .

Advanced Research Questions

Q. How to resolve contradictions in binding affinity data across different enzyme targets?

- Methodological Answer :

- Dose-Response Curves : Use recombinant enzymes (e.g., kinases, proteases) to calculate IC values. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Molecular Docking : Compare binding poses in AutoDock Vina to identify off-target interactions (e.g., thiazole ring π-stacking vs. pyrazole H-bonding) .

- Statistical Validation : Apply ANOVA to assess inter-assay variability (p < 0.05) and exclude outliers via Grubbs’ test .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenylthiazole (e.g., electron-withdrawing groups at para-position) and pyrazole (e.g., methyl vs. ethyl) to assess steric/electronic effects .

- Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent changes with IC shifts. For example, fluorinated analogs may enhance membrane permeability .

Q. How to evaluate multi-target interactions in complex biological systems?

- Methodological Answer :

- Proteomics : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify interacting proteins (e.g., tubulin, HSP90) .

- Transcriptomics : Use RNA-seq to map gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) post-treatment .

- Network Pharmacology : Integrate omics data into platforms like STRING to visualize target-pathway crosstalk (e.g., MAPK/PI3K) .

Q. What computational approaches validate in silico predictions of metabolic stability?

- Methodological Answer :

- CYP450 Metabolism : Simulate phase I metabolism (e.g., CYP3A4 oxidation) using Schrödinger’s ADMET Predictor. Compare results with in vitro microsomal assays (e.g., t1/2 in human liver microsomes) .

- Metabolite Identification : Use Mass Frontier to predict fragmentation pathways of oxidized metabolites (e.g., hydroxylation at chromene C4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.